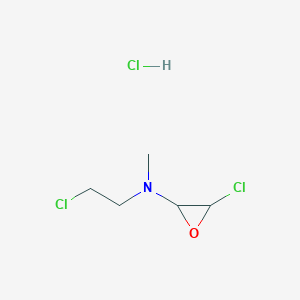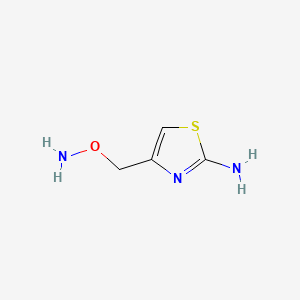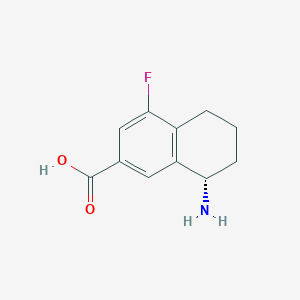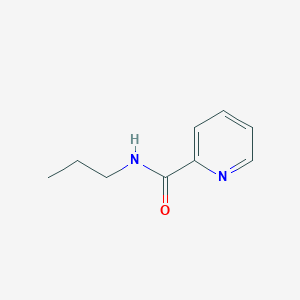
N-Propylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propylpicolinamide: is a chemical compound derived from picolinic acid It is an important intermediate in the synthesis of various biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Propylpicolinamide can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of picolinic acid with propylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity of the final product. Industrial methods may involve continuous flow reactors and advanced purification techniques to achieve large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: N-Propylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the propyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted picolinamides.
Aplicaciones Científicas De Investigación
N-Propylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: this compound derivatives are explored for their potential use in drug development, particularly in cancer therapy.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N-Propylpicolinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of fungal cells by disrupting their cell membrane integrity. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
5-Bromo-N-propylpicolinamide: This compound is structurally similar but contains a bromine atom, which can alter its chemical properties and biological activities.
4-(4-Aminophenoxy)-N-propylpicolinamide: Another derivative with potential biological activities, used in the synthesis of small molecule inhibitors.
Uniqueness: N-Propylpicolinamide is unique due to its specific structure and the versatility it offers in chemical synthesis. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
N-propylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h3-5,7H,2,6H2,1H3,(H,11,12) |
Clave InChI |
ZKMAXNQPYAWJKG-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13120152.png)
![3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)
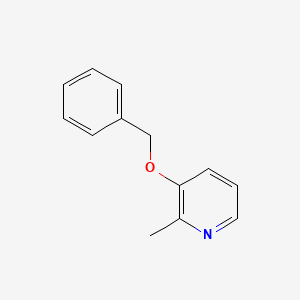
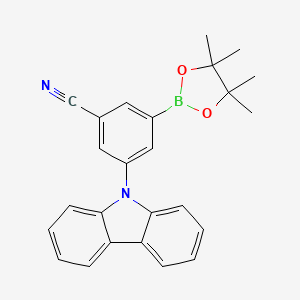
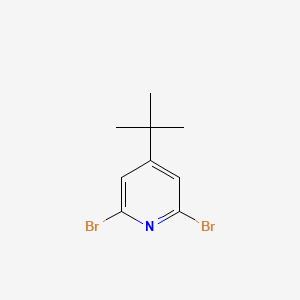

![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)
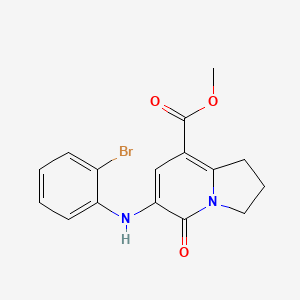

![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
